molecular formula C19H20N8O6 B584728 7-Hydroxy Aminopterin CAS No. 97772-99-1

7-Hydroxy Aminopterin

Cat. No.: B584728
CAS No.: 97772-99-1
M. Wt: 456.419
InChI Key: KTRAZHHNSREJAS-JTQLQIEISA-N
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Description

7-Hydroxy Aminopterin is a metabolite with the molecular formula C19H20N8O6 and a molecular weight of 456.41 . It is a modified amino acid . Aminopterin, from which this compound is derived, is an amino derivative of folic acid that was once used as an antineoplastic agent in the treatment of pediatric leukemia .


Molecular Structure Analysis

The molecular structure of this compound consists of a pteridine ring system attached to a benzene ring and a glutamic acid moiety . The SMILES representation of the molecule is C1=CC(=CC=C1C(=O)NC@@HO)C(=O)O)NCC2=NC3=C(NC2=O)N=C(N=C3N)N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 456.41 . It is stored at a temperature of +4°C and shipped at room temperature .

Scientific Research Applications

  • DNA Synthesis Inhibition : Aminopterin has been used to study replicon origins in Chinese hamster cell DNA, although its effectiveness as a DNA synthesis inhibitor was questioned compared to hydroxyurea. This study supported the bidirectional model for DNA replication in animal cells (Amaldi, Carnevali, Leoni, & Mariotti, 1972).

  • Aromatic Amino Acid Hydroxylases : Research on 7-substituted pterins (such as 7-tetrahydrobiopterin, an analogue of aminopterin) revealed their role as cofactors and potential inhibitors of aromatic amino acid hydroxylases. This has implications for understanding hyperphenylalaninemia in patients excreting 7-BH4 (Davis, Ribeiro, Tipper, & Kaufman, 1992).

  • Enzyme Inhibition : 7-tetrahydrobiopterin was found to be both a substrate and a competitive inhibitor of phenylalanine hydroxylase, indicating its role in enzymatic processes and the potential for influencing metabolic pathways (Adler et al., 1992).

  • Tetrahydrobiopterin Binding : Studies on tetrahydrobiopterin (BH4) binding to aromatic amino acid hydroxylases suggest the importance of pterin binding in enzyme function. Different bound conformations of BH4 depending on the hydroxylase it interacts with were observed (Teigen et al., 2004).

  • Metabolic Disorder Research : Mutations in the 4a-carbinolamine dehydratase gene, which is involved in phenylalanine hydroxylation, were linked to hyperphenylalaninemia and abnormal cofactor metabolism, indicating the importance of studying aminopterin and its analogues in genetic disorders (Citron et al., 1993).

  • Skin Pigmentation and Vitiligo Research : A study on the regulation of melanin biosynthesis in human epidermis found that 7-tetrahydrobiopterin may initiate depigmentation in patients with vitiligo, offering insights into skin pigment disorders (Schallreuter et al., 1994).

Mechanism of Action

Aminopterin, the parent compound of 7-Hydroxy Aminopterin, binds competitively to the dihydrofolate reductase enzyme to block tetrahydrofolate synthesis. Tetrahydrofolate is essential in the production of purines and pyrimidines, thus its deficiency results in a reduction of DNA, RNA, and protein synthesis .

Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRAZHHNSREJAS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857708
Record name N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97772-99-1
Record name N-(4-{[(2,4-Diamino-7-oxo-7,8-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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